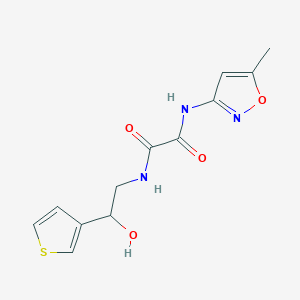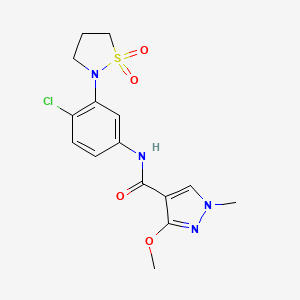
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a thiophene-substituted cyclopropyl group
作用機序
Target of Action
It has been found to exhibit fungicidal activities against various fungi such asPuccinia sorghi , Colletotrichum orbiculare , and Pseudoperonospora cubensis . These fungi are responsible for diseases like southern corn rust, cucumber anthracnose, and cucumber downy mildew respectively .
Mode of Action
Given its fungicidal activity, it likely interacts with specific proteins or enzymes within the fungal cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Considering its fungicidal activity, it likely interferes with essential metabolic pathways within the fungal cells .
Result of Action
The compound exhibits excellent fungicidal activities against various fungi, indicating that it effectively disrupts the growth and proliferation of these organisms . This could potentially lead to the resolution of the diseases caused by these fungi.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction, where a thiophene derivative is reacted with a suitable cyclopropanating agent.
Amidation reaction: The cyclopropyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The benzamide and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: shares similarities with other thiophene-substituted benzamides and cyclopropyl derivatives.
Thiophene-based compounds: These include various thiophene derivatives used in medicinal chemistry and material science.
Benzamide derivatives: Compounds such as N-(2-methylphenyl)benzamide and other substituted benzamides.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-5-2-3-6-13(12)15(18)17-11-16(8-9-16)14-7-4-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRIVNARLWNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2764706.png)

![3-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)


![ethyl 4-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764712.png)

![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)
